molecular formula C8H15NO3S B13960571 N-cyclopropyltetrahydro-2H-pyran-4-sulfonamide

N-cyclopropyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B13960571
M. Wt: 205.28 g/mol
InChI Key: HEOQSPLSWOINSX-UHFFFAOYSA-N
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Description

N-cyclopropyltetrahydro-2H-pyran-4-sulfonamide is an organosulfur compound that features a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyltetrahydro-2H-pyran-4-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyltetrahydro-2H-pyran-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides with different substituents.

Scientific Research Applications

N-cyclopropyltetrahydro-2H-pyran-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug design and development, particularly in targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-cyclopropyltetrahydro-2H-pyran-4-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyltetrahydro-2H-pyran-4-sulfonamide include other sulfonamides and pyran derivatives. Examples include:

  • N-cyclopropylsulfonamide
  • Tetrahydro-2H-pyran-4-sulfonamide
  • Cyclopropylpyran derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the cyclopropyl and tetrahydropyran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-cyclopropyloxane-4-sulfonamide

InChI

InChI=1S/C8H15NO3S/c10-13(11,9-7-1-2-7)8-3-5-12-6-4-8/h7-9H,1-6H2

InChI Key

HEOQSPLSWOINSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2CCOCC2

Origin of Product

United States

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